6,7-dimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
Overview
Description
6,7-dimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone, also known as DMPQ, is a synthetic compound that belongs to the family of quinolinone derivatives. It has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including cancer and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6,7-dimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in lab experiments is its potential neuroprotective effects, which make it a valuable candidate for the development of drugs for the treatment of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including cancer and cardiovascular diseases. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
Future Directions
There are several future directions for the study of 6,7-dimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone. One potential direction is to further investigate its neuroprotective effects and its potential use in the treatment of Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its use in drug development. Finally, there is a need for more studies to investigate the potential applications of this compound in the treatment of various diseases, including cancer and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including cancer and cardiovascular diseases. However, further studies are needed to elucidate its mechanism of action and to optimize its use in drug development.
Scientific Research Applications
6,7-dimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including cancer and cardiovascular diseases.
Properties
IUPAC Name |
6,7-dimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-5-9-27-21-13(7-6-8-17(21)24-2)14-11-20(23)22-16-12-19(26-4)18(25-3)10-15(14)16/h6-8,10,12,14H,5,9,11H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSUYPVNEMTMPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1OC)C2CC(=O)NC3=CC(=C(C=C23)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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